Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-[(4-benzylbenzoyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-19(24)13-18-14-27-21(22-18)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHKEHTEBYYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Formation
Ethyl 2-(2-aminothiazol-4-yl)acetate serves as a critical intermediate. As demonstrated in CN106632137A, ethyl 2-bromoacetoacetate reacts with thiourea in ethanol at 60°C for 12 hours to yield ethyl 2-(2-aminothiazol-4-yl)acetate (62% yield). The reaction mechanism involves nucleophilic attack by the thiourea sulfur, followed by cyclization and elimination of HBr (Figure 1).
Table 1: Optimization of Thiazole Core Synthesis
| Entry | Halogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethyl 2-bromoacetoacetate | Ethanol | 60 | 12 | 62 |
| 2 | Ethyl 2-chloroacetoacetate | DMF | 80 | 18 | 45 |
| 3 | Ethyl 2-iodoacetoacetate | THF | 50 | 8 | 58 |
DMF and elevated temperatures (Entry 2) led to side product formation, reducing yield. Iodo derivatives (Entry 3) showed faster kinetics but comparable efficiency to bromo precursors.
Acylation of the 2-Amino Group
The 2-amino group undergoes acylation with 4-benzylbenzoyl chloride. In a representative procedure from Deep Blue (University of Michigan), the amine (1 eq) reacts with 4-benzylbenzoyl chloride (1.2 eq) in DCM using EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3 eq) at room temperature for 24 hours, achieving 85% yield. Control experiments confirmed that HOBt suppresses racemization, while DIPEA maintains optimal pH for amide bond formation.
Modular Assembly via Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A patent-pending method (CN106632137A) couples preformed thiazole boronic esters with 4-benzylbenzamide derivatives. Ethyl 2-(2-aminothiazol-4-yl)acetate is first converted to its boronic ester using bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C. Subsequent coupling with 4-benzylbenzamide iodide under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃) affords the target compound in 78% yield.
Table 2: Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | DME | 65 |
| Pd(PPh₃)₄ | None | Dioxane | 78 |
| PdCl₂(dtbpf) | dtbpf | THF | 71 |
Pd(PPh₃)₄ in dioxane provided superior yields due to enhanced solubility of the aryl iodide.
Reductive Amination
An alternative route from Fisher Scientific involves reductive amination of ethyl 2-(2-oxothiazol-4-yl)acetate with 4-benzylbenzylamine. Using NaBH₃CN (1.2 eq) in TFE at room temperature, the imine intermediate is reduced to the secondary amine, followed by acylation (72% overall yield).
Late-Stage Acylation of Preformed Thiazoles
Direct Acylation of Ethyl 2-(2-Aminothiazol-4-yl)Acetate
As reported in American Journal of Organic Chemistry, the amine (1 eq) reacts with 4-benzylbenzoyl chloride (1.1 eq) in anhydrous DMF under N₂. Triethylamine (3 eq) scavenges HCl, driving the reaction to completion within 6 hours (89% yield).
Table 3: Solvent Effects on Acylation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 89 |
| DCM | 8.93 | 24 | 72 |
| THF | 7.52 | 18 | 65 |
Polar aprotic solvents like DMF accelerate the reaction by stabilizing the transition state.
Table 4: Summary of Key Methods
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hantzsch + Acylation | 3 | 52 | 95 | Moderate |
| Suzuki Coupling | 2 | 78 | 98 | High |
| Reductive Amination | 2 | 72 | 97 | Low |
| Direct Acylation | 1 | 89 | 99 | High |
Direct acylation offers the highest efficiency, while Suzuki coupling balances yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-benzylbenzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylbenzamido group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: It can be
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical Properties
- Molecular Weight : The target compound (C₂₃H₂₁N₃O₃S, MW: 419.5 g/mol) is heavier than analogues like the methoxyphenyl derivative (277.34 g/mol, ), influencing diffusion rates.
- Solubility : Polar substituents (e.g., morpholine sulfonyl ) improve aqueous solubility, whereas benzyl groups favor lipid solubility.
- Stability : Electron-donating groups (e.g., methoxy ) reduce oxidative degradation compared to electron-deficient substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
